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Compound of Interest

Compound Name: 1,3-Dimethoxy-2-propanol

Cat. No.: B053713

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
1,3-Dimethoxy-2-propanol (CAS RN: 623-69-8), a versatile organic compound with
applications in various chemical syntheses. Due to a lack of extensive experimental data in the
public domain, this guide combines available physical property data with estimated
thermodynamic parameters derived from the reliable Joback group contribution method. This
approach provides a robust dataset for modeling and process design.

Core Thermodynamic and Physical Properties

The following tables summarize the known and estimated thermodynamic and physical
properties of 1,3-Dimethoxy-2-propanol. Experimental values are provided where available,
and estimated values are clearly indicated.

Table 1: Physical Properties of 1,3-Dimethoxy-2-propanol
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Property Value Source
Molecular Formula CsH1203 [1]
Molecular Weight 120.15 g/mol [2]
Normal Boiling Point (T_b) 169 - 170 °C (442.2 K) [3]
Density 0.987 - 1.01 g/cm3 [4]
Flash Point 58.2 °C [4]
Vapor Pressure 0.4 £ 0.7 mmHg at 25°C N/A

Table 2: Estimated Thermodynamic Properties of 1,3-Dimethoxy-2-propanol (Joback Method)

Property Estimated Value Unit

Standard Enthalpy of

) -536.5 kJ/mol
Formation (Gas, 298.15 K)
Standard Gibbs Free Energy

) -333.8 kJ/mol

of Formation (Gas, 298.15 K)
Enthalpy of Vaporization (at

by N P ) ( 43.85 kJ/mol
Normal Boiling Point)
Heat Capacity (Ideal Gas,

See Table 3 J/(mol-K)

C_p)

Table 3: Estimated Ideal Gas Heat Capacity (C_p) of 1,3-Dimethoxy-2-propanol as a Function
of Temperature (Joback Method)

The heat capacity can be estimated using the following equation: C_p (J/mol-K) =A+B-T +
C-T2 + D-T® (where T is in Kelvin)
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Coefficient Estimated Value
A 9.94 x 10¢

B 4.85x 1071

C -1.58 x 104

D -1.13 x 10-8

Experimental Protocols: A Representative Method

While specific experimental protocols for determining the thermodynamic properties of 1,3-
Dimethoxy-2-propanol are not readily available in the literature, a standard and widely
accepted method for determining the standard enthalpy of formation of a liquid organic
compound is through bomb calorimetry. This technique measures the heat of combustion, from
which the enthalpy of formation can be calculated.

Protocol: Determination of Enthalpy of Combustion
using Bomb Calorimetry

Objective: To determine the standard enthalpy of combustion (AH_c°) of a liquid organic
compound like 1,3-Dimethoxy-2-propanol.

Materials:

Isoperibol Bomb Calorimeter

¢ Oxygen (high purity)

» Benzoic acid (certified standard)

o Sample of 1,3-Dimethoxy-2-propanol (high purity)
e Crucible (platinum or stainless steel)

e Fuse wire (platinum or nickel-chromium)

o Distilled water
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» Balance (accurate to 0.1 mg)

o Temperature sensor (thermistor or platinum resistance thermometer) with high resolution
e Ignition unit

Procedure:

» Calibration of the Calorimeter: a. A known mass (approximately 1 g) of benzoic acid is
pressed into a pellet and weighed accurately. b. The pellet is placed in the crucible, and a
fuse wire of known length is attached to the ignition electrodes, with the wire in contact with
the pellet. c. A small, known volume of distilled water (typically 1 mL) is added to the bomb to
saturate the internal atmosphere with water vapor. d. The bomb is sealed and purged with
oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30
atm. e. The bomb is placed in the calorimeter bucket containing a known mass of water. The
calorimeter lid is closed, and the stirrer is started. f. The temperature of the water in the
bucket is monitored and recorded at regular intervals until a steady rate of temperature
change is observed (initial period). g. The sample is ignited. The temperature is recorded at
frequent intervals throughout the combustion and subsequent cooling period (main and final
periods). h. The temperature rise is corrected for heat exchange with the surroundings using
standard methods (e.g., Regnault-Pfaundler or Dickinson). i. The effective heat capacity
(calorimeter constant) is calculated using the known enthalpy of combustion of benzoic acid.
This calibration is repeated several times to obtain a precise average value.

o Combustion of 1,3-Dimethoxy-2-propanol: a. A known mass of liquid 1,3-Dimethoxy-2-
propanol (typically 0.5 - 1.0 g) is accurately weighed in the crucible. b. The procedure for
sealing, filling with oxygen, and placing the bomb in the calorimeter is the same as for the
calibration. c. The sample is ignited, and the temperature changes are recorded as before. d.
The corrected temperature rise is used along with the calorimeter constant to calculate the
heat of combustion of the sample.

Data Analysis:

The standard enthalpy of combustion (AH_c®) at 298.15 K is calculated from the heat of
combustion at constant volume (AU_c°) measured by the bomb calorimeter using the following
equation:
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AH c°=AU c°+An_ g*R*T

where:

e An_gis the change in the number of moles of gas in the combustion reaction.
e R is the ideal gas constant.

e Tis the standard temperature (298.15 K).

The standard enthalpy of formation (AH_f°) of 1,3-Dimethoxy-2-propanol can then be
calculated using Hess's Law, from the standard enthalpies of formation of the combustion
products (CO2z and H20) and the experimentally determined standard enthalpy of combustion.

Visualization of Property Estimation Workflow

The following diagram illustrates the workflow for estimating the thermodynamic properties of
1,3-Dimethoxy-2-propanol using the Joback group contribution method.

. . Output
Joback Method Estimation

Input Identify Functional Groups:
- 2x (-O- (non-ring))

Molecular Structure of - 1x (>CH-) Lookup Group Contributions Apply Joback Formulas to

1,3-Dimethoxy-2-propanol - 2x (-CH2-) for each property sum group contributions

- 1x (-OH (alcohol))
- 2x (-CH3)

Estimated Thermodynamic Properties:

Click to download full resolution via product page

Workflow for estimating thermodynamic properties using the Joback method.

This guide provides a foundational understanding of the thermodynamic properties of 1,3-
Dimethoxy-2-propanol for professionals in research and development. The combination of
available experimental data and robust estimation methods offers a valuable resource for
chemical process simulation and design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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